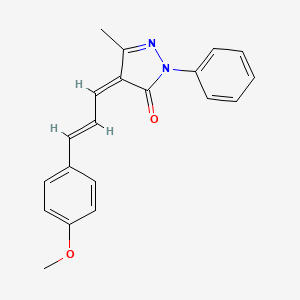

4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Description

Properties

IUPAC Name |

(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-15-19(10-6-7-16-11-13-18(24-2)14-12-16)20(23)22(21-15)17-8-4-3-5-9-17/h3-14H,1-2H3/b7-6+,19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXKHRHTBMBHHH-XAUAACNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclocondensation from Chalcone Precursors

The most widely documented method for synthesizing this compound involves acid-catalyzed cyclocondensation of chalcone intermediates. In a seminal study, 3-methyl-1-phenyl-acetyl-5-hydroxypyrazole was reacted with 4-methoxybenzaldehyde in a mixture of glacial acetic acid and concentrated sulfuric acid under reflux (353–358 K) for 9 hours. The reaction proceeds via a conjugate addition mechanism, where the chalcone intermediate undergoes intramolecular cyclization to form the pyrazoline ring (Fig. 1).

Reaction Conditions and Yield Optimization

- Catalysts : Glacial acetic acid (2 mL) and sulfuric acid (0.2 mL) act as Brønsted acids, protonating the carbonyl group to facilitate nucleophilic attack by the pyrazole nitrogen.

- Temperature and Time : Heating at 353–358 K for 9 hours ensures complete conversion, as monitored by TLC.

- Workup : The crude product is precipitated in ice-cold water, filtered, and purified via column chromatography (n-hexane:ethyl acetate, 3:2).

Characterization Data

- X-ray Crystallography : The crystal structure (CCDC 735541) confirms a planar six-membered ring stabilized by an intramolecular O–H⋯O hydrogen bond (bond length: 1.82 Å). Dihedral angles between the pyrazole and methoxyphenyl rings are 19.29° and 1.19°, indicating minimal steric strain.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 468–470 K, consistent with its crystalline packing.

Green Synthesis Using L-Proline Organocatalysis

A solvent-free, mechanochemical approach utilizing L-proline as a bifunctional organocatalyst has emerged as an eco-friendly alternative. In this method, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-methyl-1-phenylpyrazol-5(4H)-one are ground with L-proline (20 mol%) for 30 minutes at room temperature. The catalyst facilitates Knoevenagel condensation via enamine intermediates, yielding the Z-isomer selectively (Fig. 2).

Advantages Over Traditional Methods

- Reaction Time : Completion in 30 minutes vs. 9 hours in acid-catalyzed routes.

- Solvent-Free Conditions : Eliminates toxic solvents like diglyme or chloroform.

- Yield : 78–82% isolated yield, comparable to conventional methods.

Mechanistic Insights

L-Proline’s secondary amine and carboxylic acid groups activate both the aldehyde (via iminium formation) and the pyrazolone (via hydrogen bonding), lowering the activation energy for C–C bond formation.

Comparative Analysis of Synthetic Routes

Structural Modifications and Derivatives

Modifying the methoxyphenyl or pyrazole substituents alters physicochemical properties. For example:

- Electron-Withdrawing Groups : Substituting the 4-methoxyphenyl group with nitro or chloro groups increases melting points by 10–15 K due to enhanced dipole interactions.

- Pyrazole N-Substituents : Replacing the phenyl group with alkyl chains (e.g., ethyl) improves solubility in nonpolar solvents but reduces crystallinity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the double bond in the prop-2-enylidene group, converting it to a single bond and forming a saturated derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated pyrazoline derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. Research has shown that this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study:

A study published in 2009 demonstrated that similar pyrazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The presence of the methoxyphenyl group is believed to enhance anti-inflammatory activity by stabilizing the molecular structure.

Case Study:

In a comparative study on various pyrazole derivatives, it was found that those with methoxy substitutions showed a marked reduction in inflammation markers in vitro, indicating potential for therapeutic use in inflammatory diseases .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Case Study:

A recent investigation highlighted the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating significant inhibition of cell proliferation through mechanisms involving oxidative stress and DNA damage .

Mechanism of Action

The mechanism of action of 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one

- Synonyms: 4-[(4-Methoxyphenyl)methylene]-3-methyl-1-phenyl-2-pyrazolin-5-one; 3H-Pyrazol-3-one, 2,4-dihydro-4-[(4-methoxyphenyl)methylene]-5-methyl-2-phenyl- .

- CAS Number : 18808-85-0

- Molecular Formula : C₁₈H₁₆N₂O₂

- Molecular Weight : 292.33 g/mol .

Structural Features: The compound is a pyrazolinone derivative with a conjugated α,β-unsaturated ketone system (prop-2-enylidene group) bridging the pyrazolinone core and a 4-methoxyphenyl ring. The pyrazolinone scaffold includes a 3-methyl group and a 1-phenyl substituent, while the 4-methoxyphenyl group introduces electron-donating methoxy functionality. This structure is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions .

Structural Comparisons

Core Scaffold Variations :

- Pyrazolinone Derivatives: 3-Methyl-1-phenyl-2-pyrazolin-5-one analogs: Modifications at the 4-position (e.g., 4-(4-alkoxyphenyl)) alter solubility and biological activity. For example, 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (compound 1h) has a methoxy group at the para position of ring B, similar to the target compound, but lacks the α,β-unsaturated ketone bridge . 4-((4-Methoxyphenyl)methylene) vs. 4-Alkylidene: Replacement of the prop-2-enylidene group with non-conjugated alkylidene groups (e.g., in 4-(2-hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one) reduces π-conjugation, affecting UV absorption and redox properties .

Chalcone Derivatives :

- The α,β-unsaturated ketone system is shared with chalcones.

Physical Properties :

Electron-Donating vs. Electron-Withdrawing Groups :

- For instance, chalcone 2p ((E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with dual methoxy groups showed reduced potency (IC₅₀ = 70.79 μM) compared to bromo/fluoro-substituted analogs (IC₅₀ = 4.7–25 μM) in enzyme inhibition studies .

Antihypertensive Activity :

- Pyrazolinones with methoxyphenyl groups, such as 7-chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (24), exhibited potent α₁-adrenergic receptor blockade (comparable to prazosin) . This suggests that methoxy substitution can enhance target selectivity in certain scaffolds.

Enzyme Inhibition :

- Chalcones: Methoxy substitution correlates with reduced potency in non-piperazine chalcones. For example, 2p (dual methoxy) had an IC₅₀ of 70.79 μM vs. 2j (bromo/fluoro; IC₅₀ = 4.7 μM) .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : Methoxy groups participate in C–H···O and O–H···O interactions, stabilizing crystal lattices. For example, in 4-fluoro-chalcone derivatives, methoxy groups contribute to layered packing motifs .

- Dihedral Angles: In chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, whereas the pyrazolinone core in the target compound likely enforces coplanarity, optimizing π-π stacking .

Biological Activity

The compound 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is a pyrazolone derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrazolone ring that is integral to its biological activity. The structural characteristics include:

- Pyrazolone Ring : Central to its reactivity and biological properties.

- Methoxyphenyl Group : Contributes to the compound's lipophilicity and interaction with biological targets.

1. Anti-inflammatory and Analgesic Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that the compound showed promising results in reducing inflammation in vivo, with a percentage inhibition of 69.56%, surpassing the standard drug indomethacin, which had a 66.24% inhibition rate .

Table 1: Comparative Anti-inflammatory Activity

| Compound | % Inhibition (In Vivo) |

|---|---|

| 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one | 69.56 |

| Indomethacin | 66.24 |

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory drugs.

2. Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 6.25 µg/mL, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

These findings highlight the compound's potential as an antimicrobial agent.

3. Antioxidant Activity

The antioxidant capacity of pyrazolone derivatives has also been investigated. Specifically, studies on related compounds suggest that they can scavenge free radicals effectively, contributing to their protective effects against oxidative stress . The antioxidant mechanism is believed to involve the formation of stable radical intermediates.

Case Studies

Several studies have explored the biological activities of pyrazolone derivatives similar to 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one :

- Anti-inflammatory Studies : In one study, various pyrazolone derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats . The results indicated a strong correlation between structural modifications and enhanced biological activity.

- Antimicrobial Efficacy : Another study focused on the synthesis of new pyrazolone derivatives and their evaluation against a panel of microbial strains. The findings revealed that specific substitutions on the phenyl ring significantly enhanced antimicrobial potency .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one, and how are reaction conditions optimized?

- The compound is synthesized via heterocyclic chalcone intermediates formed through Claisen-Schmidt condensation. Key steps include refluxing substituted acetophenones with hydrazine derivatives in ethanol or tetrahydrofuran (THF). Catalytic acetic acid or piperidine is often used to accelerate enolization and cyclization. Optimization involves adjusting solvent polarity (e.g., ethanol for higher solubility) and reaction time (typically 6–12 hours) to achieve yields >70% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments, such as the methoxy group (δ ~3.8 ppm) and pyrazolinone carbonyl (δ ~160–170 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and confirms the (4Z)-configuration of the enylidene moiety .

Q. How does pH influence the stability of this compound during storage and biological assays?

- The compound is stable in neutral to slightly acidic conditions (pH 5–7) but undergoes hydrolysis of the enylidene group under strongly alkaline conditions (pH >10). Buffered solutions (e.g., phosphate-buffered saline) are recommended for in vitro studies to prevent degradation. Degradation products can be monitored via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. What crystallographic methods are used to analyze intermolecular interactions and solid-state properties?

- SCXRD with SHELXL refinement reveals hydrogen-bonding networks (e.g., C–H···O interactions between pyrazolinone carbonyls and methoxy groups) and π-π stacking of aromatic rings. Graph set analysis (R²₂(8) motifs) quantifies these interactions, correlating with thermal stability (TGA/DSC data) .

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

- Discrepancies in MIC (Minimum Inhibitory Concentration) values across studies may arise from variations in bacterial strains or assay conditions (e.g., nutrient agar vs. broth microdilution). Standardizing protocols (CLSI guidelines) and using structural analogs (e.g., 4-Aminoantipyrine) as positive controls can improve reproducibility. Dose-response curves and time-kill assays further validate efficacy .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

- Molecular docking simulations (AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Fluorescence quenching assays quantify interactions with serum albumin (e.g., BSA), revealing binding constants (Kb ~10⁴ M⁻¹) and thermodynamic parameters (ΔH, ΔS) via van’t Hoff analysis .

Q. How does substituent modification (e.g., methoxy vs. ethoxy groups) affect pharmacological activity?

- Structure-Activity Relationship (SAR) studies show that electron-donating groups (e.g., methoxy) enhance antioxidant activity (DPPH assay) but reduce COX-2 selectivity. Introducing fluorine at the phenyl ring improves metabolic stability (microsomal assay, t½ >60 min) while maintaining antimicrobial potency .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., p-toluenesulfonic acid vs. Knoevenagel conditions) and solvent systems .

- Data Contradiction : Apply multivariate analysis (PCA) to isolate variables affecting biological activity .

- Advanced Characterization : Pair SCXRD with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.